molecular formula C17H18O4 B016279 cis-3,4',5-Trimethoxy-3'-hydroxystilbene CAS No. 586410-08-4

cis-3,4',5-Trimethoxy-3'-hydroxystilbene

Cat. No.: B016279
CAS No.: 586410-08-4
M. Wt: 286.32 g/mol
InChI Key: UQIWTPQGJCCTPA-PLNGDYQASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene typically involves the reaction of appropriate stilbene precursors under specific conditions. One common method includes the use of methoxy-substituted benzaldehyde and hydroxystilbene derivatives, followed by a series of reactions including methylation and hydroxylation .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but scaled up for industrial applications. This involves optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-3,4’,5-Trimethoxy-3’-hydroxystilbene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols and hydrocarbons .

Scientific Research Applications

cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: cis-3,4’,5-Trimethoxy-3’-hydroxystilbene is unique due to its specific ability to induce apoptosis through cytochrome c release and its suppression of tubulin polymerization. This makes it particularly valuable in leukemic research compared to other stilbene derivatives .

Properties

IUPAC Name

5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIWTPQGJCCTPA-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435775
Record name 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586410-08-4
Record name 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cis-3,4',5-Trimethoxy-3'-hydroxystilbene interact with its target and what are the downstream effects?

A1: This stilbene derivative exerts its anti-leukemic effects by binding to the colchicine-binding site of tubulin. [] This interaction disrupts microtubule polymerization, a critical process for cell division. [] As a consequence, leukemic cells are arrested in the G2/M phase of the cell cycle, ultimately leading to cell death. []

Q2: Is there evidence that this compound selectively targets leukemic cells?

A2: Research suggests that this compound exhibits some selectivity towards leukemic cells. Studies have shown that this compound induces cell death in leukemic cell lines at nanomolar concentrations, while having minimal impact on normal bone marrow progenitor cells. [] This finding highlights its potential as a targeted therapeutic option with reduced systemic toxicity.

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